molecular formula C10H11NO4 B1268711 4-(3-Hydroxyanilino)-4-oxobutanoic acid CAS No. 16141-43-8

4-(3-Hydroxyanilino)-4-oxobutanoic acid

Cat. No. B1268711
CAS RN: 16141-43-8
M. Wt: 209.2 g/mol
InChI Key: TYCMBBJHYNTEAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid and related compounds involves various chemical reactions, including ring-opening reactions of itaconic anhydride with aminoacetophenones and Knoevenagel condensation reactions. These methods demonstrate the versatility in synthesizing such compounds, providing a foundation for further chemical modifications and applications (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-(3-Hydroxyanilino)-4-oxobutanoic acid has been elucidated through various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction studies. These studies reveal detailed information about the vibrational wavenumbers, the crystal structure, and the geometrical parameters of the compound, providing a comprehensive understanding of its molecular architecture (Raju et al., 2015).

Chemical Reactions and Properties

4-(3-Hydroxyanilino)-4-oxobutanoic acid participates in various chemical reactions, including interactions with 2-(aminophenyl)methanol leading to the formation of complex molecules. These reactions, supported by quantum-chemical calculations, highlight the compound's reactivity and potential for creating novel chemical entities (Amalʼchieva et al., 2022).

Physical Properties Analysis

The physical properties, including thermal stability and absorption characteristics of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, have been studied through thermal analysis and UV-Vis spectrophotometry. These analyses contribute to understanding the stability and electronic properties of the compound, which are essential for its potential applications (Nayak et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of 4-(3-Hydroxyanilino)-4-oxobutanoic acid have revealed its potential as a precursor for various chemical reactions and its interactions with different chemical reagents. These studies provide insights into the compound's chemical behavior, which is crucial for its utilization in synthetic chemistry and potential industrial applications (Kiyani & Ghorbani, 2015).

Scientific Research Applications

Apoptosis Induction

4-Methylthio-2-oxobutanoic acid, a related compound, is identified as a direct precursor of methional, which significantly induces apoptosis in BAF3 murine lymphoid cells. The presence of methional leads to extensive DNA double-strand breaks, DNA fragmentation, and typical apoptotic DNA laddering patterns, suggesting its role in cellular apoptosis mechanisms (Quash et al., 1995).

Organic Synthesis

4-Aryl-2-oxobutanoic acid derivatives serve as precursors in the synthesis of various organic compounds, including γ-butyrolactones, quinoxalines, and azauracils. These compounds are synthesized through reactions involving furanones and thiosemicarbazones, showcasing the versatility of 4-aryl-2-oxobutanoic acids in organic synthesis (Labib et al., 1988).

Green Chemistry

Ethyl 3-oxobutanoate, a similar compound, is utilized in boric acid-catalyzed multi-component reactions in aqueous media to synthesize 4H-isoxazol-5-ones. This process highlights the efficiency, simplicity, and environmentally friendly aspects of using such compounds in green chemistry applications (Kiyani & Ghorbani, 2015).

Spectroscopy and Molecular Studies

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is extensively studied for its molecular structure, hyperpolarizability, and electronic properties through various spectroscopic methods. These studies contribute to a deeper understanding of the molecular behavior and potential applications of such compounds in material sciences (Raju et al., 2015).

Antioxidant Properties

4-Hydroxycoumarin derivatives, similar in structure to 4-(3-Hydroxyanilino)-4-oxobutanoic acid, have been investigated for their antioxidant properties. These studies provide insights into the potential therapeutic applications of such compounds in combating oxidative stress-related diseases (Stanchev et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, 4-Hydroxybenzoic acid, indicates that it causes serious eye damage and may cause respiratory irritation8. However, the specific safety and hazards for “4-(3-Hydroxyanilino)-4-oxobutanoic acid” are not available in the resources.


Future Directions

The future directions for “4-(3-Hydroxyanilino)-4-oxobutanoic acid” are not explicitly mentioned in the available resources. However, research into similar compounds, such as quinazolinones, suggests potential for further investigation in the field of medicinal chemistry9.


Please note that this analysis is based on the available resources and may not fully cover all aspects of “4-(3-Hydroxyanilino)-4-oxobutanoic acid”. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

4-(3-hydroxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCMBBJHYNTEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359173
Record name 4-(3-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxyanilino)-4-oxobutanoic acid

CAS RN

16141-43-8
Record name 4-(3-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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